REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[OH:9].Cl[CH2:11][CH:12]([OH:16])[CH2:13][CH2:14][Cl:15].[OH-].[Na+].O>C(O)(C)(C)C>[Cl:15][CH2:14][CH2:13][CH:12]([OH:16])[CH2:11][O:9][C:3]1[CH:4]=[CH:5][C:6]([Cl:8])=[CH:7][C:2]=1[CH3:1] |f:2.3|
|
Name
|
|
Quantity
|
0.74 mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC(=C1)Cl)O
|
Name
|
|
Quantity
|
1.2 mol
|
Type
|
reactant
|
Smiles
|
ClCC(CCCl)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
according to the procedure of Preparation 4 using 105 g
|
Type
|
CUSTOM
|
Details
|
There was obtained 84 g
|
Type
|
DISTILLATION
|
Details
|
(45.5%) of product which distilled at 135° C./0.01 mm
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCC(COC1=C(C=C(C=C1)Cl)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |